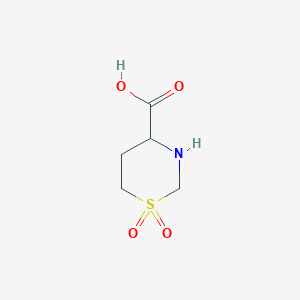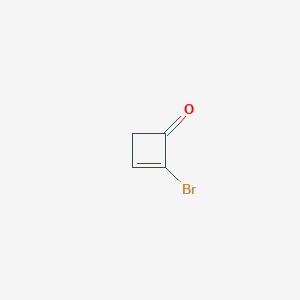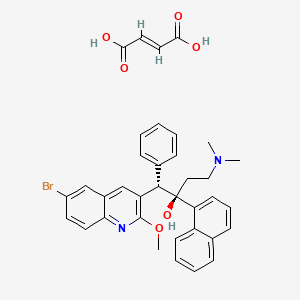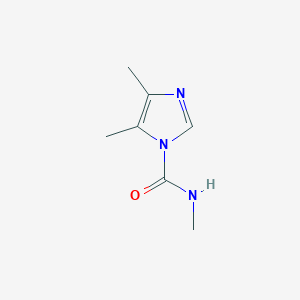![molecular formula C20H18N4 B12830115 2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)
2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole is a complex organic compound featuring an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of 2-methylimidazole with a biphenyl derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-methyl-1H-imidazol-2-yl)pentan-2-one
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl Benzoate
- 4-(5-Imidazol-1-ylmethyl-2H-[1,2,4]triazol-3-yl)-phenylamine
Uniqueness
2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole stands out due to its unique biphenyl-imidazole structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C20H18N4 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-methyl-5-[4-[4-(5-methyl-1H-imidazol-2-yl)phenyl]phenyl]-1H-imidazole |
InChI |
InChI=1S/C20H18N4/c1-13-11-22-20(23-13)18-9-5-16(6-10-18)15-3-7-17(8-4-15)19-12-21-14(2)24-19/h3-12H,1-2H3,(H,21,24)(H,22,23) |
Clé InChI |
UQZQEDZWKHRPIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CN=C(N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)

![2,3',4',6-Tetrafluoro-[1,1'-biphenyl]-4-ol](/img/structure/B12830049.png)

![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(trifluoromethyl)-](/img/structure/B12830054.png)







![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
